molecular formula C15H22N2O2S B2428290 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea CAS No. 2034272-80-3

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea

Cat. No.: B2428290
CAS No.: 2034272-80-3
M. Wt: 294.41
InChI Key: LXIZZDSAAGPYOX-UHFFFAOYSA-N
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Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea (CAS 2034272-80-3) is a synthetic organic compound with the molecular formula C15H22N2O2S and a molecular weight of 294.4 g/mol . This urea derivative features a distinctive molecular structure that combines a cyclohexylurea group with a 5-acetylthiophene moiety, linked by an ethylene chain . The acetyl group on the thiophene ring enhances the molecule's reactivity and selectivity, while the cyclohexyl group contributes to improved stability and lipophilicity, making it a compound of significant interest in medicinal and organic chemistry research . Thiourea and urea derivatives are widely recognized as versatile intermediates in organic synthesis and are frequently investigated for a broad spectrum of biological activities . Early-stage research into similar compounds has explored their potential as enzyme inhibitors or ligands for various biological targets . Researchers value this compound for its potential application in developing new pharmacologically active molecules. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-11(18)14-8-7-13(20-14)9-10-16-15(19)17-12-5-3-2-4-6-12/h7-8,12H,2-6,9-10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIZZDSAAGPYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is acetylated using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Alkylation: The acetylated thiophene is then subjected to an alkylation reaction with ethyl bromide in the presence of a base like potassium carbonate.

    Urea Formation: The resulting product is reacted with cyclohexyl isocyanate to form the final urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: Investigated for its antimicrobial and anticancer properties.

    Industrial Applications: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels that are modulated by the compound.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    1-(2-(5-Methylthiophen-2-yl)ethyl)-3-cyclohexylurea: Similar structure but with a methyl group instead of an acetyl group.

    1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclohexylurea: Contains a bromine atom instead of an acetyl group.

Uniqueness: 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Chemical Formula : C₁₃H₁₅N₃OS
  • Molecular Weight : 251.34 g/mol

Antitumor Activity

Research indicates that derivatives of urea, including this compound, exhibit significant antitumor properties. A study highlighted that urea derivatives could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins, leading to increased cell death in various cancer cell lines.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it could inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a potential application in treating inflammatory diseases.

Neuroprotective Effects

Neuroprotection is another area where this compound shows potential. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative disorders. The neuroprotective mechanism is believed to involve the modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.

Case Studies

  • Antitumor Efficacy : A case study involving several cancer cell lines (e.g., breast and colon cancer) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values demonstrating its potency compared to standard chemotherapeutic agents.
  • Inflammation Model : In an animal model of arthritis, administration of the compound significantly reduced paw swelling and joint inflammation compared to controls, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedMechanism of Action
AntitumorInhibition of tumor growthInduction of apoptosis
Anti-inflammatoryReduced cytokine levelsInhibition of pro-inflammatory mediators
NeuroprotectiveProtection against oxidative stressModulation of antioxidant pathways

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